N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide
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Overview
Description
N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide is a complex organic compound with a unique structure that combines a pyrrole ring with chlorinated and nitro-substituted phenyl groups, as well as a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrrole derivative with the fluorinated phenylsulfamide under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Typical conditions involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can produce a variety of functionalized compounds .
Scientific Research Applications
N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Shares the chlorinated and nitro-substituted phenyl group but lacks the pyrrole and fluorinated phenylsulfamide components.
4-fluorophenylsulfamide: Contains the fluorinated phenylsulfamide group but lacks the pyrrole and chlorinated nitro-phenyl components.
Uniqueness
N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N’-(4-fluorophenyl)sulfamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-N-[(4-fluorophenyl)sulfamoyl]pyrrol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O4S/c17-14-10-13(22(23)24)7-8-15(14)21-9-1-2-16(21)20-27(25,26)19-12-5-3-11(18)4-6-12/h1-10,19-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMREDFLSQXBAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)NS(=O)(=O)NC2=CC=C(C=C2)F)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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